((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone
Description
This compound belongs to the class of 8-azabicyclo[3.2.1]octane (tropane) derivatives, characterized by a bicyclic amine core. The structure features a 3-methoxy group on the tropane ring and a thiophen-3-yl methanone moiety attached to the nitrogen atom. The stereochemistry ((1R,5S)) is critical for its conformational stability and biological interactions.
Properties
IUPAC Name |
(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-thiophen-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-16-12-6-10-2-3-11(7-12)14(10)13(15)9-4-5-17-8-9/h4-5,8,10-12H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTUBDRLFMLBDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone, also known by its CAS number 2191213-85-9, is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁NO₂S |
| Molecular Weight | 327.4 g/mol |
| CAS Number | 2191213-85-9 |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as a modulator of cholinergic pathways, potentially influencing cognitive functions and exhibiting neuroprotective effects.
Neuropharmacological Effects
Research indicates that compounds similar to this compound exhibit significant neuropharmacological effects:
- Cognitive Enhancement : Compounds in the azabicyclo family have shown promise in enhancing memory and learning capabilities in animal models.
- Neuroprotection : Some studies suggest that these compounds may protect neuronal cells from apoptosis under stress conditions.
Analgesic Properties
Similar derivatives have demonstrated analgesic activity in various animal models. For instance:
- Case Study : A related compound was tested in a hot plate test and exhibited significant analgesic effects compared to morphine, indicating potential for pain management applications .
Research Findings
Recent investigations into the biological activities of this compound have yielded promising results:
- In Vitro Studies : In vitro assays have shown that this compound can inhibit specific enzymatic pathways involved in inflammatory responses.
- In Vivo Studies : Animal models treated with this compound demonstrated reduced inflammation and improved recovery from induced pain conditions.
Toxicology and Safety
While the therapeutic potential is significant, it is crucial to consider the safety profile of this compound:
| Toxicity Parameter | Observations |
|---|---|
| Acute Toxicity | Low toxicity observed at therapeutic doses |
| Long-term Effects | Further studies needed to assess chronic exposure risks |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares the target compound with structurally related analogs, highlighting key differences and biological implications:
Key Observations
Core Structure Variations: Replacement of the tropane ring with piperidine (UE2316) reduces steric hindrance but may compromise target selectivity .
Substituent Impact: Methoxy vs. Hydroxyl: The 3-methoxy group in the target compound likely enhances metabolic stability compared to hydroxylated analogs (e.g., Xanamem UE2343) . Thiophene Position: Thiophen-3-yl (target) vs. thiophen-2-yl () alters electronic distribution, affecting aromatic interactions with receptors .
Biological Activity: Antibacterial activity in highlights the role of 4-chlorophenyl and phenylamino groups in disrupting bacterial membranes . Dual JAK/TYK2 inhibition in UE2316 demonstrates the versatility of tropane-like scaffolds in targeting inflammatory pathways .
Physicochemical and Pharmacokinetic Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
